

3-(5-Methylfuran-2-yl)aniline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B3022827

[Get Quote](#)

An In-depth Technical Guide to **3-(5-Methylfuran-2-yl)aniline**

Executive Summary

This technical guide provides a comprehensive scientific overview of **3-(5-Methylfuran-2-yl)aniline**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the molecule's core physicochemical properties, outlines a robust strategy for its chemical synthesis and purification, and details a multi-technique approach for its complete spectroscopic characterization. Crucially, this guide emphasizes the rationale behind methodological choices and provides stringent safety and handling protocols. The molecular weight of **3-(5-Methylfuran-2-yl)aniline** is 173.21 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) This guide is intended for drug development professionals and research scientists who require a practical, in-depth understanding of this compound for its effective utilization in complex synthetic applications.

Molecular Identity and Physicochemical Properties

3-(5-Methylfuran-2-yl)aniline (CAS Registry No: 298220-43-6) is a bifunctional organic molecule featuring a substituted furan ring linked to an aniline moiety. [\[1\]](#) This unique combination of a π -excessive furan system and a nucleophilic aminophenyl group makes it a versatile intermediate in organic synthesis.

Diagram 1: Molecular Structure of **3-(5-Methylfuran-2-yl)aniline**

Caption: Molecular structure of **3-(5-Methylfuran-2-yl)aniline**.

The key identifiers and computed physicochemical properties are summarized in the tables below for rapid reference.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-(5-methylfuran-2-yl)aniline	PubChem[1]
Molecular Formula	C ₁₁ H ₁₁ NO	PubChem[1]
CAS Number	298220-43-6, 306935-67-1	PubChem, Moldb[1][2]
SMILES	CC1=CC=C(O1)C2=CC(=CC=C2)N	PubChem[1]

| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	173.21 g/mol	PubChem[1][3]
Monoisotopic Mass	173.08406 Da	PubChem[1][4]
XlogP	2.4	PubChem[1][3]
Topological Polar Surface Area	39.2 Å ²	PubChem[1][3]
Hydrogen Bond Donor Count	1	PubChem[1][3]
Hydrogen Bond Acceptor Count	2	PubChem[1][3]

| Rotatable Bond Count | 1 | PubChem[1][3] |

Strategic Importance in Drug Discovery

The structural motifs within **3-(5-methylfuran-2-yl)aniline** are of profound importance in medicinal chemistry.

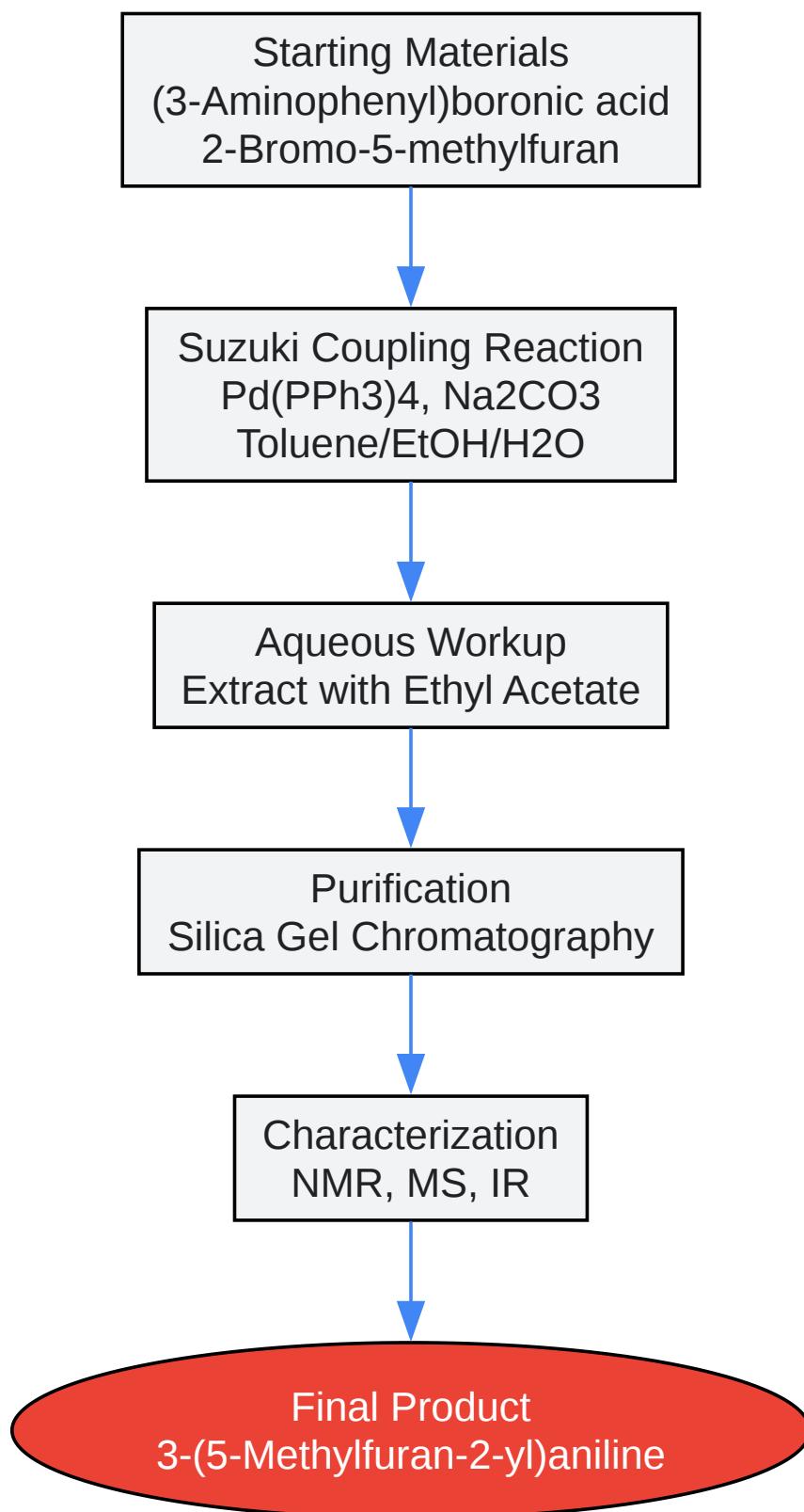
- The Furan Ring: As a five-membered aromatic heterocycle, furan is a structural component in numerous FDA-approved drugs and natural products.^[5] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial properties.^[6] The oxygen heteroatom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.
- The Aniline Moiety: Aniline and its derivatives are foundational building blocks in pharmaceutical synthesis. The amino group provides a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, and diazotization, enabling the construction of diverse compound libraries for high-throughput screening.

This compound, therefore, represents a pre-validated scaffold. Its two distinct chemical domains can be functionalized orthogonally, allowing for systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis and Purification Workflow

While numerous suppliers list this compound, understanding its synthesis is critical for custom derivatization. A highly reliable and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its well-documented tolerance of various functional groups, high yields, and commercially available starting materials.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Suzuki Coupling

Causality: The palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, is chosen for its efficacy in coupling aryl halides with aryl boronic acids. The base (Na_2CO_3) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both organic and inorganic reagents.

- Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine (3-aminophenyl)boronic acid (1.1 equivalents), 2-bromo-5-methylfuran (1.0 equivalent), and sodium carbonate (2.5 equivalents).
- Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.
- Reaction: Heat the mixture to 85°C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing: Wash the combined organic layers sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Flash Chromatography Purification

Causality: The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts. The choice of an ethyl acetate/hexanes gradient is based on the product's moderate polarity, as inferred from its structure and calculated XlogP.

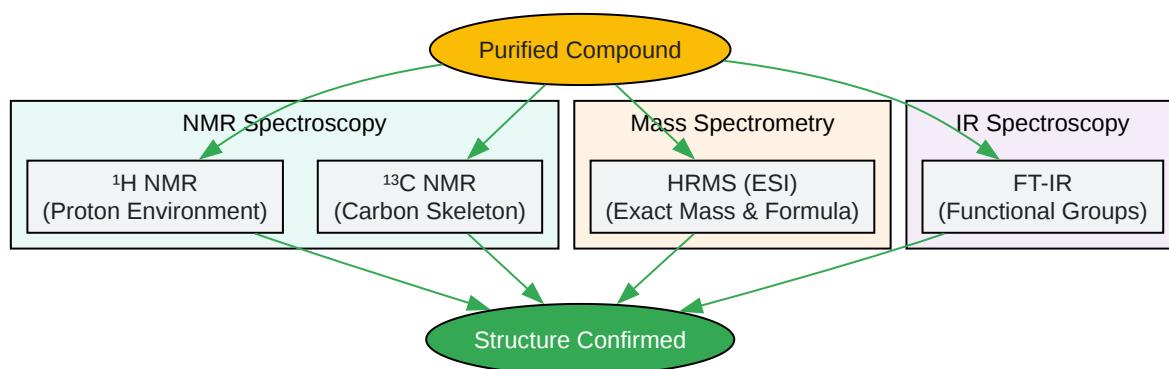
- Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a hexanes slurry.

- Loading: Carefully load the adsorbed crude product onto the top of the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%).
- Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent in *vacuo* to yield **3-(5-methylfuran-2-yl)aniline** as a purified solid or oil.

Comprehensive Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, and mass spectrometry provides a self-validating system for characterization.

Diagram 3: Analytical Workflow for Structural Verification



[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule.[\[5\]](#)

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).[\[5\]](#)[\[7\]](#)
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
- Expected ^1H NMR Data (in CDCl_3):
 - Aniline Protons: Four signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex coupling patterns (multiplets, doublets, triplets).
 - Furan Protons: Two doublets in the aromatic region (~6.0-6.8 ppm).
 - Aniline $-\text{NH}_2$: A broad singlet (~3.5-4.5 ppm), which is exchangeable with D_2O .
 - Methyl Protons: A sharp singlet for the $-\text{CH}_3$ group (~2.3 ppm).
- Expected ^{13}C NMR Data (in CDCl_3):
 - Eleven distinct signals are expected. Aromatic carbons typically appear between 105-150 ppm. The methyl carbon will appear upfield (~14 ppm).

Protocol: Infrared (IR) Spectroscopy

Purpose: To confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[\[7\]](#)

- Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a KBr pellet (if solid) for analysis via Fourier Transform Infrared (FT-IR) spectroscopy.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Peaks:

- N-H Stretch: A pair of medium-intensity peaks around $3350\text{-}3450\text{ cm}^{-1}$ (primary amine).
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic Rings): Multiple sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C Stretch (Furan): A strong peak around $1000\text{-}1200\text{ cm}^{-1}$.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Purpose: To determine the exact mass of the molecule, which unequivocally confirms its elemental composition.

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
- Expected Result: The spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$ at an m/z corresponding to the calculated exact mass of $\text{C}_{11}\text{H}_{12}\text{NO}^+$ (174.0913).^[4] The high-resolution measurement should be within 5 ppm of the theoretical value.

Safety, Handling, and Storage

Trustworthiness: This compound must be handled with extreme caution. The aniline moiety renders it toxic, and it is classified as a skin, eye, and respiratory irritant.^{[1][8]} A rigorous safety protocol is not optional; it is a mandatory component of its use.

Mandatory Handling Procedures

- Engineering Controls: All work with **3-(5-methylfuran-2-yl)aniline** must be performed in a certified chemical fume hood to prevent inhalation of vapors.^{[9][10]} An eyewash station and safety shower must be immediately accessible.^[10]
- Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended for neat transfers.[11]
- Eye Protection: Chemical safety goggles are required at all times.[11]
- Lab Coat: A full-length lab coat must be worn and kept buttoned.
- General Hygiene: Avoid skin and eye contact.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]

Emergency Response

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Spill: Evacuate the area. Use an inert absorbent material (e.g., vermiculite) to contain the spill.[10] Place the waste in a sealed, labeled container for hazardous waste disposal.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.[13] Store away from strong oxidizing agents and acids.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 306935-67-1 | 3-(5-Methylfuran-2-yl)aniline - Moldb [moldb.com]
- 3. 2-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 737093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(5-methylfuran-2-yl)aniline (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientists.uz [scientists.uz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. scribd.com [scribd.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. 306935-67-1|3-(5-Methylfuran-2-yl)aniline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-(5-Methylfuran-2-yl)aniline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022827#3-5-methylfuran-2-yl-aniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com